Clobenpropit dihydrobromide
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Overview
Description
Clobenpropit dihydrobromide is a potent compound that acts as both a histamine H3 receptor (H3R) antagonist and an inverse agonist. Its chemical structure includes a dihydrobromide salt, obtained by reacting clobenpropit with two equivalents of hydrobromic acid .
Mechanism of Action
Target of Action
Clobenpropit dihydrobromide is a potent histamine H3 receptor (H3R) antagonist/inverse agonist . It also acts as a partial agonist at histamine H4 receptors . Additionally, it binds to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors . These targets play crucial roles in various physiological processes, including neurotransmission and immune response.
Mode of Action
As an antagonist/inverse agonist at the histamine H3 receptor, this compound binds to the receptor and inhibits its activity . It also exhibits partial agonist activity at histamine H4 receptors, meaning it can bind to these receptors and partially stimulate their activity . Furthermore, it binds to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
Biochemical Pathways
Its interaction with histamine h3 and h4 receptors suggests it may influence histaminergic signaling pathways . Its binding to serotonin 5-HT3 receptors and α2A/α2C adrenoceptors indicates potential involvement in serotonergic and adrenergic signaling pathways .
Pharmacokinetics
Its ability to bind to various receptors suggests it may have broad distribution within the body .
Result of Action
This compound has been shown to inhibit dopamine uptake, suggesting it may influence dopaminergic signaling . It also increases apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
Clobenpropit Dihydrobromide is a selective and competitive antagonist at the histamine H3 receptor . It also acts as a partial agonist at the histamine H4 receptor . This compound has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
Cellular Effects
This compound has been shown to influence cell function by interacting with various cell signaling pathways. For instance, it has been found to inhibit dopamine transport by SH-SY5Y cells . It also increases apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a subunit-selective noncompetitive antagonist at recombinant NMDA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be stable and soluble in water to 100 mM . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to show significant tumor growth inhibition when combined with Gemcitabine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Industrial Production:: Information regarding large-scale industrial production methods for Clobenpropit dihydrobromide is scarce. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
Reactivity:: Clobenpropit dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. specific conditions and reagents remain undisclosed.
Major Products:: The major products formed during these reactions are not explicitly documented. Further research is needed to elucidate the precise transformation pathways.
Scientific Research Applications
Clobenpropit dihydrobromide finds applications across multiple scientific domains:
Chemistry::- As an H3R antagonist, it contributes to studies related to histamine receptors and their modulation.
- Researchers explore its interactions with other receptors, such as serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
- Investigations into the role of histamine receptors in cellular signaling pathways.
- Potential effects on apoptosis (cell death) .
- Although not directly used in clinical medicine, understanding its mechanisms informs drug development and receptor-based therapies.
- Limited industrial applications due to its research-oriented nature.
Comparison with Similar Compounds
Clobenpropit dihydrobromide stands out due to its dual role as an H3R antagonist and H4 receptor partial agonist. Similar compounds include other histamine receptor modulators, but none exhibit this unique combination.
Properties
CAS No. |
145231-35-2 |
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Molecular Formula |
C14H18BrClN4S |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
InChI Key |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?
A1: this compound acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].
Q2: What is the role of this compound in immunomodulation as observed in the rabbit model?
A2: In a study using a rabbit model, this compound demonstrated immunostimulatory activity. Rabbits treated with this compound showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by this compound can enhance antibody production, highlighting its potential role in modulating immune responses.
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